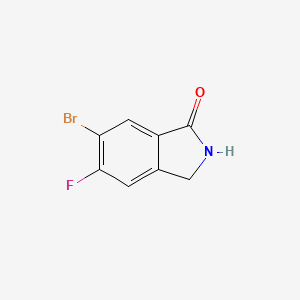
(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3-Chloropyridin-4-yl)ethan-1-ol, also known as 4-chloro-1-ethoxy-pyridine, is a colorless liquid with a strong odor. It is a derivative of pyridine, which is an aromatic heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-chloro-1-ethoxy-pyridine is an important intermediate in the synthesis of various drugs and other organic compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-chloro-1-ethoxy-pyridine.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine has a wide range of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pyridines, pyridinium salts, and pyridine derivatives. In addition, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines, pyridinium salts, and pyridine derivatives. Furthermore, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine has been used in the synthesis of heterocyclic compounds, such as pyridines, pyridinium salts, and pyridine derivatives.
Wirkmechanismus
The mechanism of action of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine is not fully understood. However, it is believed that (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine acts as a Lewis acid, which can form complexes with other molecules. In addition, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine can also act as a nucleophile, which can react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine are not fully understood. However, it is believed that (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine can act as an inhibitor of enzymes, which can affect the metabolism of other molecules. In addition, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine can also act as a receptor agonist, which can interact with other molecules to produce a physiological response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine in laboratory experiments include its low cost, its availability, and its ease of use. In addition, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine is stable and can be stored for long periods of time. However, there are some limitations to using (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine in laboratory experiments. For example, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine can react with other molecules, which can produce unwanted side reactions. In addition, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine can be toxic if inhaled or ingested.
Zukünftige Richtungen
There are a number of potential future directions for (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine research. For example, further research could be conducted to better understand the biochemical and physiological effects of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine. In addition, further research could be conducted to develop new methods for synthesizing (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine. Furthermore, further research could be conducted to explore the potential applications of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine in pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research could be conducted to develop new methods for using (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine in laboratory experiments.
Synthesemethoden
(1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine can be synthesized through a variety of methods, including the reaction of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine with ethylene oxide in the presence of an acid catalyst, the reaction of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine with ethylene glycol in the presence of a base catalyst, and the reaction of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine with sulfuric acid in the presence of a base catalyst. In addition, the reaction of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine with formaldehyde in the presence of a base catalyst can also be used to synthesize (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol involves the conversion of 3-chloro-4-pyridinecarboxaldehyde to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-chloro-4-pyridinecarboxaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 3-chloro-4-pyridinecarboxaldehyde with sodium borohydride in methanol to form (1S)-1-(3-chloropyridin-4-yl)ethanol", "Step 2: Acidification of the reaction mixture with hydrochloric acid to protonate the alcohol group", "Step 3: Extraction of the protonated product with ethyl acetate", "Step 4: Neutralization of the extracted product with sodium hydroxide to form the desired (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol" ] } | |
CAS-Nummer |
1016227-99-8 |
Produktname |
(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol |
Molekularformel |
C7H8ClNO |
Molekulargewicht |
157.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



